molecular formula C22H18N2S2 B3894062 8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline

8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline

Cat. No.: B3894062
M. Wt: 374.5 g/mol
InChI Key: NDWFNCWBBTZOQZ-OWOJBTEDSA-N
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Description

8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound features a unique structure with two quinoline moieties connected by a sulfanylbutenyl chain, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a quinoline derivative is reacted with a suitable sulfanylbutenyl precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as sodium carbonate or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.

    Medicine: Potential therapeutic agent for treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

    4-Chloro-8-methylquinolin-2(1H)-one: Used in nucleophilic substitution reactions to create various derivatives.

    Quinoline-8-sulfenyl halides: Employed in the synthesis of polycyclic compounds .

Uniqueness

8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline stands out due to its dual quinoline structure connected by a sulfanylbutenyl chain, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S2/c1(15-25-19-11-3-7-17-9-5-13-23-21(17)19)2-16-26-20-12-4-8-18-10-6-14-24-22(18)20/h1-14H,15-16H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWFNCWBBTZOQZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC=CCSC3=CC=CC4=C3N=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)SC/C=C/CSC3=CC=CC4=C3N=CC=C4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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